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Compound of Interest

Compound Name: N-benzyl-4-nitrobenzamide

CAS No.: 2585-26-4

Cat. No.: B1616029

Get Quote

In the landscape of medicinal chemistry, the benzamide scaffold stands as a "privileged

structure," a recurring molecular framework found in a multitude of biologically active

compounds.[1][2] The strategic introduction of a nitro group onto this scaffold dramatically

reshapes its electronic properties and, consequently, its therapeutic potential. This guide offers

an in-depth, comparative analysis of N-benzyl-4-nitrobenzamide and other key

nitrobenzamide derivatives, providing researchers, scientists, and drug development

professionals with a critical overview of their bioactivities, supported by experimental data and

methodological insights.

The Influence of the Nitro Group: A Gateway to
Diverse Bioactivity
The potent electron-withdrawing nature of the nitro group is fundamental to the bioactivity of

these derivatives.[1] This functional group can significantly enhance a molecule's interaction

with biological targets, modulate its metabolic stability, and in some instances, act as a

bioreductive "warhead" activated under specific physiological conditions, such as the hypoxic

environments characteristic of solid tumors.[1] This guide will explore the tangible outcomes of

these properties across antimicrobial, antimycobacterial, and anti-inflammatory applications.
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Comparative Bioactivity of Nitrobenzamide
Derivatives
The biological activity of nitrobenzamide derivatives is profoundly influenced by the position

and number of nitro groups, as well as the nature of substitutions on the N-benzyl and

benzamide rings. The following sections provide a comparative analysis of these compounds

across different therapeutic areas.

Antimicrobial and Antimycobacterial Activity
Nitrobenzamide derivatives have demonstrated significant promise as antimicrobial and

particularly as antimycobacterial agents.[3][4] The mechanism of action for their anti-

tuberculosis (anti-TB) activity is often linked to the inhibition of essential enzymes in

Mycobacterium tuberculosis (MTB), such as decaprenylphosphoryl-β-D-ribose 2'-epimerase

(DprE1).[3]

A study on a series of nitrobenzamide derivatives revealed that the presence of strong

electron-withdrawing groups, such as a nitro (NO2) or trifluoromethyl (CF3) group, at the C-5

position of the nitrobenzamide core is crucial for potent anti-TB activity.[3] The following table

summarizes the in vitro activity of selected N-benzyl 3,5-dinitrobenzamide derivatives against

the MTB H37Rv strain.

Compound ID
R Group (para-position of
N-benzyl ring)

MIC (μg/mL) against MTB
H37Rv

A6 4-trifluoromethoxy < 0.016

A11 4-tert-butyl < 0.016

Isoniazid (INH) - 0.0781

Rifampicin (RFP) - 0.0781

Data sourced from: Design,

synthesis and

antimycobacterial activity of

novel nitrobenzamide

derivatives.[3]
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The data clearly indicates that derivatives A6 and A11 exhibit significantly greater potency than

the first-line anti-TB drugs, Isoniazid and Rifampicin.[3] This highlights the potential of the N-

benzyl 3,5-dinitrobenzamide scaffold for developing new anti-TB agents.

Further research into N-alkyl nitrobenzamides has shown that lipophilicity, modulated by the

length of the N-alkyl chain, plays a significant role in their antimycobacterial activity, with N-alkyl

chains of six to ten carbons being optimal.[4]

Anti-inflammatory Activity
Nitrobenzamides have also been investigated for their anti-inflammatory properties.[5] A key

mechanism in this context is the inhibition of nitric oxide (NO) production, a mediator in the

inflammatory response.[1][5] A series of nitro-substituted benzamide derivatives were

evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW

264.7 macrophage cells.

Compound ID Structure IC50 (μM) for NO Inhibition

5
4-nitro-N-(2,4-

dinitrophenyl)benzamide
3.7

6
4-nitro-N-(3,5-

dinitrophenyl)benzamide
5.3

Data sourced from: Biological

evaluation and molecular

docking studies of nitro

benzamide derivatives with

respect to in vitro anti-

inflammatory activity.[5]

Compounds 5 and 6, featuring multiple nitro groups, demonstrated potent, dose-dependent

inhibition of NO production without exhibiting cytotoxicity at the tested concentrations.[5]

Molecular docking studies suggest that the number and orientation of the nitro groups enhance

the binding of these compounds to the inducible nitric oxide synthase (iNOS) enzyme.[5]

Anticancer Activity
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The anticancer potential of nitrobenzamide derivatives is an emerging area of research. A study

on 4-substituted-3-nitrobenzamide derivatives revealed their potent anti-tumor activity against

various cancer cell lines.[6]

Compound ID
Substitution at
4-position

GI50 (μM)
against HCT-
116

GI50 (μM)
against MDA-
MB-435

GI50 (μM)
against HL-60

4a

4-

methoxyphenyla

mino

2.111 1.904 2.054

Data sourced

from: [Design,

synthesis and

biological

evaluation of

novel 4-

substituted-3-

nitrobenzamide

derivatives].[6]

Compound 4a demonstrated the most potent inhibitory activity across all three tested cell lines,

highlighting the potential of this particular substitution pattern.[6]

Experimental Methodologies
To ensure scientific rigor and reproducibility, it is essential to detail the experimental protocols

used to evaluate the bioactivity of these compounds.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a

compound against microbial strains.[2]

Workflow for Broth Microdilution Assay
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Prepare serial two-fold dilutions of the test compound in a 96-well plate.

Inoculate each well with a standardized microbial suspension.

Include positive (standard antimicrobial) and negative (no compound) controls.

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

Determine the MIC by visually inspecting for the lowest concentration with no visible growth.

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in

macrophage cells stimulated with an inflammatory agent like LPS.[5]

Steps for Nitric Oxide Inhibition Assay:

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to

adhere.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specified period.
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LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to

the wells (excluding the negative control).

Incubation: Incubate the plate for 24 hours to allow for nitric oxide production.

Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture

supernatant using the Griess reagent.

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated

control and determine the IC50 value.[5]

Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity

relationships that can guide future drug design.

Key SAR Observations for Nitrobenzamide Derivatives
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Bioactivity
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Caption: Key structure-activity relationships for nitrobenzamide derivatives.
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Conclusion
N-benzyl-4-nitrobenzamide and its derivatives represent a versatile and promising class of

compounds with a wide spectrum of biological activities. The strategic placement of the nitro

group, in concert with modifications to the N-substituent, provides a powerful tool for

modulating potency and selectivity against various therapeutic targets. The data presented in

this guide underscores the importance of continued investigation into the nitrobenzamide

scaffold for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of

lead compounds to translate their in vitro potency into in vivo efficacy.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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